molecular formula C13H18OS B8003195 3-[(Cyclohexyloxy)methyl]thiophenol

3-[(Cyclohexyloxy)methyl]thiophenol

Cat. No.: B8003195
M. Wt: 222.35 g/mol
InChI Key: KAWVHGUCVKYWEW-UHFFFAOYSA-N
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Description

3-[(Cyclohexyloxy)methyl]thiophenol is a substituted thiophenol derivative characterized by a thiol (-SH) group attached to a benzene ring, with a cyclohexyloxymethyl (-CH₂-O-cyclohexyl) substituent at the 3-position. This structure combines the aromatic reactivity of thiophenol with the steric and electronic effects of the cyclohexyloxy group.

Thiophenols are widely studied for their roles in medicinal chemistry, enzyme inhibition, and material science. The introduction of bulky substituents like cyclohexyloxymethyl may enhance lipophilicity, alter solubility, and modulate biological activity compared to simpler thiophenols such as thiophenol (C₆H₅SH) or 3-methoxy thiophenol .

Properties

IUPAC Name

3-(cyclohexyloxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWVHGUCVKYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of thiophenol with cyclohexyloxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-[(Cyclohexyloxy)methyl]thiophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates, reduced sulfur species.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-[(Cyclohexyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexyloxy)methyl]thiophenol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the aromatic ring and cyclohexyloxy group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Physical Properties

The cyclohexyloxymethyl group in 3-[(Cyclohexyloxy)methyl]thiophenol introduces significant steric bulk and hydrophobicity compared to smaller substituents like methoxy (-OCH₃) or nitro (-NO₂). Key comparisons include:

Compound Molecular Formula Substituent (Position) Key Properties Reference
Thiophenol C₆H₅SH -SH (1-position) Henry’s Law constant: 1.2 × 10⁻³ mol/dm³·Pa; volatile, low solubility in water
3-Methoxy thiophenol C₇H₈OS -OCH₃ (3-position) Increased lipophilicity vs. thiophenol; used in drug intermediates
3-Nitrophenol (phenol analog) C₆H₅NO₃ -NO₂ (3-position) High solubility in polar solvents; pKa ~8.3
3-[(Cyclohexyloxy)methyl]thiophenol C₁₃H₁₈OS -CH₂-O-cyclohexyl (3-position) Predicted high hydrophobicity; potential low volatility

Key Insights :

  • The cyclohexyloxymethyl group likely reduces water solubility compared to thiophenol and 3-methoxy thiophenol, impacting bioavailability and environmental persistence .
  • Its steric bulk may hinder interactions in enzyme active sites compared to smaller substituents, as seen in TPMT inhibition studies .
Chemical Reactivity

Substituents on thiophenol derivatives influence their reactivity in organic synthesis:

  • Thiophenol (C₆H₅SH): Reacts with electrophiles at the aromatic ring or via the thiol group. Stable under mild conditions but decomposes at high temperatures (>140°C) .
  • 3-Methoxy thiophenol: The electron-donating methoxy group enhances aromatic ring reactivity toward electrophilic substitution. Used in synthesizing benzothiazoles for anticancer agents .
  • 3-[(Cyclohexyloxy)methyl]thiophenol: The bulky cyclohexyloxy group may sterically hinder reactions at the 3-position. However, the thiol group remains reactive, enabling participation in disulfide bond formation or metal chelation .
Enzyme Inhibition (TPMT)

Thiopurine methyltransferase (TPMT) is inhibited by aromatic thiols and benzoic acid derivatives. Key findings:

  • Thiophenol: Substrate for TPMT with nanomolar affinity; competes with thiopurines like 6-mercaptopurine .
  • 3-Methoxy thiophenol: Methoxy groups enhance TPMT inhibition potency (e.g., 3,4-dimethoxy-5-hydroxybenzoic acid has IC₅₀ = 20 µM) .
  • 3-[(Cyclohexyloxy)methyl]thiophenol: The cyclohexyloxy group may reduce TPMT affinity due to steric hindrance, though its lipophilicity could improve membrane permeability for intracellular targeting .
Anticancer Potential

Benzothiazole derivatives synthesized from 2-aminothiophenol show anticancer activity. For example:

  • 2-Phenyl-benzothiazoles : Exhibit IC₅₀ values <10 µM against breast cancer cell lines .
  • 3-[(Cyclohexyloxy)methyl]thiophenol: The cyclohexyloxy group may enhance tumor penetration or modulate apoptosis pathways, though experimental validation is needed .

Biological Activity

3-[(Cyclohexyloxy)methyl]thiophenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-[(Cyclohexyloxy)methyl]thiophenol features a thiophenol core substituted with a cyclohexyloxy group. The presence of the thiophenol moiety is significant as thiophenes are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Mechanisms of Biological Activity

The biological activity of 3-[(Cyclohexyloxy)methyl]thiophenol can be attributed to several mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to potential applications in skin whitening agents .
  • Interaction with Cellular Pathways : The lipophilicity imparted by the cyclohexyloxy group may enhance the compound's ability to penetrate cell membranes, allowing it to interact with various intracellular targets .

Biological Activity Overview

The following table summarizes the biological activities reported for 3-[(Cyclohexyloxy)methyl]thiophenol and related compounds:

Activity Mechanism Reference
AntioxidantScavenging of ROS
Tyrosinase InhibitionCompetitive inhibition of enzyme activity
AntimicrobialDisruption of microbial cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Tyrosinase Inhibition : A study on similar thiophene derivatives demonstrated that certain analogs effectively inhibited tyrosinase activity with IC50 values significantly lower than that of standard inhibitors like kojic acid. This suggests that 3-[(Cyclohexyloxy)methyl]thiophenol may possess similar inhibitory effects, making it a candidate for skin lightening formulations .
  • Antioxidant Effects : Research has indicated that thiophene-based compounds can reduce levels of ROS and exhibit radical scavenging activities. These findings support the potential use of 3-[(Cyclohexyloxy)methyl]thiophenol in formulations aimed at reducing oxidative stress-related skin damage .
  • Anti-inflammatory Properties : The anti-inflammatory potential of thiophene derivatives has been well-documented, with some compounds showing efficacy in inhibiting cyclooxygenase (COX) enzymes. This activity could position 3-[(Cyclohexyloxy)methyl]thiophenol as a therapeutic agent for inflammatory conditions .

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